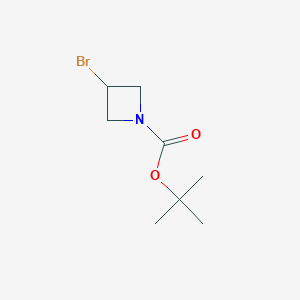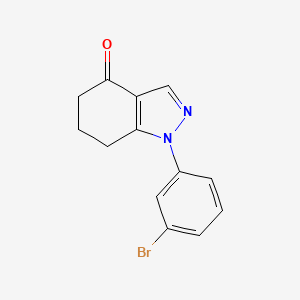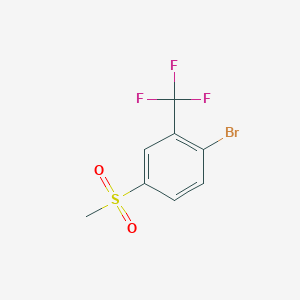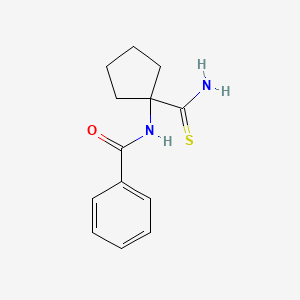
N-(1-carbamothioylcyclopentyl)benzamide
説明
“N-(1-carbamothioylcyclopentyl)benzamide” is a chemical compound with the CAS Number: 1274493-24-1 . It has a molecular weight of 248.35 and its IUPAC name is N-[1-(aminocarbothioyl)cyclopentyl]benzamide . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of benzamides, which includes “N-(1-carbamothioylcyclopentyl)benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The InChI code for “N-(1-carbamothioylcyclopentyl)benzamide” is 1S/C13H16N2OS/c14-12(17)13(8-4-5-9-13)15-11(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,14,17)(H,15,16) . The structure of benzamide has been determined in the gas phase by electron diffraction .Chemical Reactions Analysis
The preparation of benzamide derivatives, including “N-(1-carbamothioylcyclopentyl)benzamide”, involves the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis
“N-(1-carbamothioylcyclopentyl)benzamide” is a powder and is stored at room temperature . Its molecular weight is 248.35 . The InChI code is 1S/C13H16N2OS/c14-12(17)13(8-4-5-9-13)15-11(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,14,17)(H,15,16) .科学的研究の応用
Antitumor Activity
- Histone Deacetylase Inhibition : N-(1-carbamothioylcyclopentyl)benzamide derivatives, such as MS-27-275, have been investigated for their ability to inhibit histone deacetylase (HDAC). This inhibition leads to hyperacetylation of nuclear histones in tumor cell lines, potentially providing a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).
Catalytic Reactions
- Hydroamination of Olefins : Benzamide derivatives are used in platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, demonstrating their utility in synthetic organic chemistry (Wang and Widenhoefer, 2004).
HIV Integrase Inhibition
- HIV-1 Treatment : N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, a class of agents containing benzamide derivatives, show potent inhibition of the HIV-integrase-catalyzed strand transfer process, highlighting their potential in HIV-1 treatment (Pace et al., 2007).
Chiral Ligand Synthesis
- Asymmetric Transfer Hydrogenation : Chiral benzamide derivatives are synthesized and used as ligands in Ru(II) complexes for efficient asymmetric transfer hydrogenation of ketones (Sheeba et al., 2014).
Anti-Inflammatory Activity
- Synthesis and Pharmacological Screening : A series of N-(phenylcarbamothioyl)benzamide derivatives demonstrate promising anti-inflammatory activity, expanding the potential medical applications of these compounds (Yadav and Mohite, 2020).
Reaction Mechanism Studies
- Computational Chemistry : The reaction mechanism of N-(carbomylcarbamothioyl)benzamide formation has been studied using computational chemistry, providing insights into the synthetic pathways of these compounds (Odame, 2018).
Anticancer Activity and Molecular Docking
- Synthesis and Evaluation : Novel N-(1H-benzimidazole-2-yl-carbamothioyl)benzamide derivatives exhibit significant anticancer activity against MCF-7 cell lines, with molecular docking studies underscoring their therapeutic potential (Rode et al., 2020).
Supramolecular Chemistry
- Engineering of Crystalline Solids : N-(4-pyridyl)benzamide, a derivative of benzamide, is used in metal complexes to engineer the structure and magnetic properties of crystalline solids, demonstrating its role in supramolecular chemistry (Noveron et al., 2002).
HDAC Inhibition in Cancer Therapy
- Modulation of Histone Acetylation : CI-994, a derivative of benzamide, inhibits histone deacetylase in cancer cells, suggesting its mechanism of action in antitumor therapy (Kraker et al., 2003).
Safety And Hazards
特性
IUPAC Name |
N-(1-carbamothioylcyclopentyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c14-12(17)13(8-4-5-9-13)15-11(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWLZBRWEMQHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=S)N)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-carbamothioylcyclopentyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525324.png)
![5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525326.png)
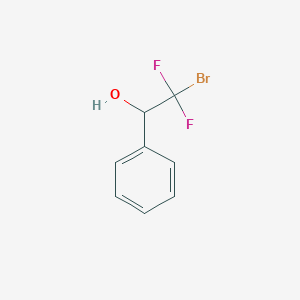
![4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525331.png)
![5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525332.png)




![5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525341.png)
![5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525342.png)
